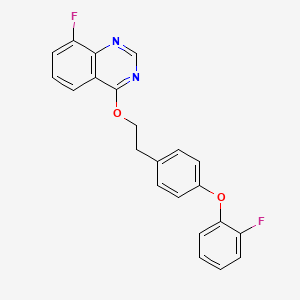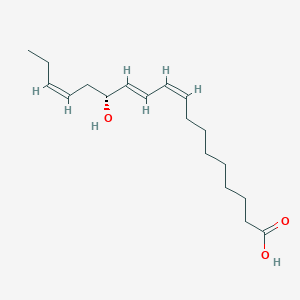![molecular formula C15H13IO3 B14283669 3-(Iodomethyl)-2,5,9-trimethyl-7H-furo[3,2-g][1]benzopyran-7-one CAS No. 151598-47-9](/img/structure/B14283669.png)
3-(Iodomethyl)-2,5,9-trimethyl-7H-furo[3,2-g][1]benzopyran-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Iodomethyl)-2,5,9-trimethyl-7H-furo3,2-gbenzopyran-7-one is a complex organic compound that belongs to the class of benzopyrans. Benzopyrans are polycyclic organic compounds resulting from the fusion of a benzene ring to a heterocyclic pyran ring . This specific compound is notable for its unique structure, which includes an iodomethyl group and multiple methyl substitutions, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
The synthesis of 3-(Iodomethyl)-2,5,9-trimethyl-7H-furo3,2-gbenzopyran-7-one can be achieved through several synthetic routes. One common method involves the condensation-cyclization of dilithiated C(α),O-3’,4’-dimethoxyacetophenone oxime with a substituted coumarin . This reaction typically requires specific conditions, such as the presence of a strong base and controlled temperature, to ensure the successful formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
3-(Iodomethyl)-2,5,9-trimethyl-7H-furo3,2-gbenzopyran-7-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The iodomethyl group in the compound makes it susceptible to nucleophilic substitution reactions, where the iodine atom can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
3-(Iodomethyl)-2,5,9-trimethyl-7H-furo3,2-gbenzopyran-7-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to interact with specific molecular targets.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(Iodomethyl)-2,5,9-trimethyl-7H-furo3,2-gbenzopyran-7-one involves its interaction with molecular targets such as DNA. Upon activation, the compound can form covalent bonds with DNA, leading to the formation of both monofunctional and bifunctional adducts . These interactions can disrupt normal cellular processes, making the compound useful in studying cellular mechanisms and potential therapeutic applications.
Comparaison Avec Des Composés Similaires
3-(Iodomethyl)-2,5,9-trimethyl-7H-furo3,2-gbenzopyran-7-one can be compared with other benzopyran derivatives, such as:
Psoralen: A similar compound used in PUVA therapy for skin disorders.
Methoxsalen: Another benzopyran derivative with applications in photochemotherapy.
The uniqueness of 3-(Iodomethyl)-2,5,9-trimethyl-7H-furo3,2-gbenzopyran-7-one lies in its specific substitutions, which confer distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
151598-47-9 |
|---|---|
Formule moléculaire |
C15H13IO3 |
Poids moléculaire |
368.17 g/mol |
Nom IUPAC |
3-(iodomethyl)-2,5,9-trimethylfuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C15H13IO3/c1-7-4-13(17)19-14-8(2)15-11(5-10(7)14)12(6-16)9(3)18-15/h4-5H,6H2,1-3H3 |
Clé InChI |
LLXYKTSYKUCHCN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)OC2=C(C3=C(C=C12)C(=C(O3)C)CI)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


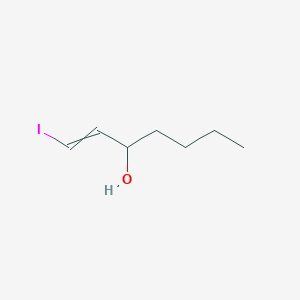
![[2-(Heptadec-8-en-1-yl)-1,3-dioxolan-4-yl]methanol](/img/structure/B14283599.png)
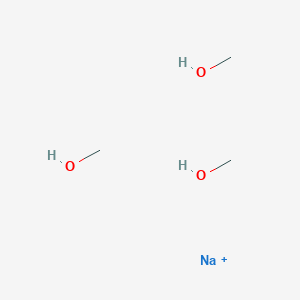
![1-[2-(1-Methyl-1H-imidazol-2-yl)prop-2-en-1-yl]cyclohexan-1-ol](/img/structure/B14283601.png)
![3-[2-(Methylsulfanyl)ethyl]quinazoline-2,4(1H,3H)-dione](/img/structure/B14283606.png)

![Acetic acid;[2-(2-hydroxyethyl)phenyl] acetate](/img/structure/B14283625.png)
![1,1',1''-{[(6-Bromohexyl)sulfanyl]methanetriyl}tribenzene](/img/structure/B14283637.png)
![Benzene, [[(S)-hexylsulfinyl]methyl]-](/img/structure/B14283644.png)
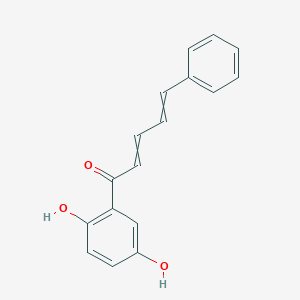
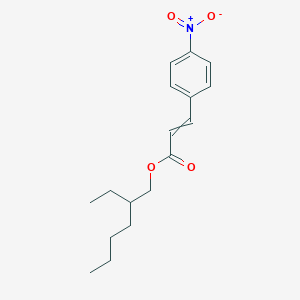
![1,3-Dithiolo[4,5-b][1,4]dithiin-2-thione, 5-hexadecyl-5,6-dihydro-](/img/structure/B14283675.png)
